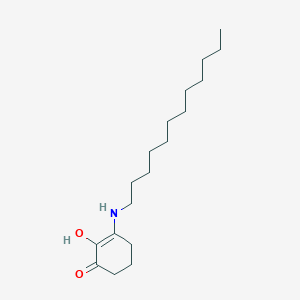
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is a chemical compound characterized by a cyclohexene ring substituted with a dodecylamino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one typically involves the reaction of cyclohexene derivatives with dodecylamine under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the dodecylamino group is introduced to the cyclohexene ring. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a saturated cyclohexane derivative.
Substitution: The dodecylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Various halogenating agents and nucleophiles can be used to introduce different functional groups.
Major Products Formed
Oxidation: Formation of 3-(Dodecylamino)-2-oxocyclohex-2-EN-1-one.
Reduction: Formation of 3-(Dodecylamino)-2-hydroxycyclohexane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the release of chemical mediators such as histamine from mast cells, thereby exerting antiallergic effects . The compound’s amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dodecylamino)propane-1,2-diol: Similar in structure but with a propane backbone instead of a cyclohexene ring.
3-(Dodecylamino)propionitrile: Contains a nitrile group instead of a hydroxyl group.
Uniqueness
3-(Dodecylamino)-2-hydroxycyclohex-2-EN-1-one is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to its linear or propane-based analogs. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
87084-76-2 |
|---|---|
Formule moléculaire |
C18H33NO2 |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
3-(dodecylamino)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-15-19-16-13-12-14-17(20)18(16)21/h19,21H,2-15H2,1H3 |
Clé InChI |
QGEMMAHDBDOIRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC1=C(C(=O)CCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
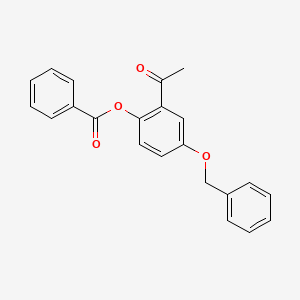
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
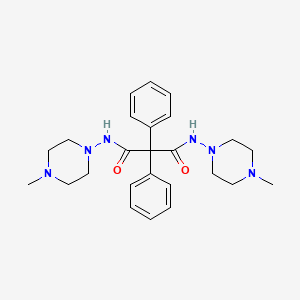

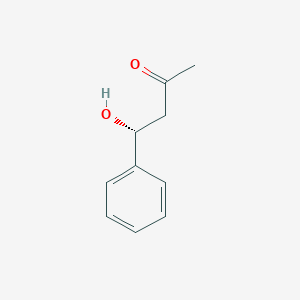
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
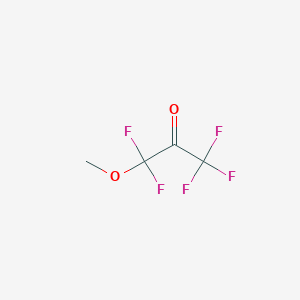



![3-[(2,4,5-Trichlorophenoxy)methyl]aniline](/img/structure/B14396369.png)
